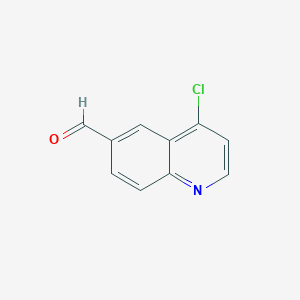
4-氯喹啉-6-甲醛
概述
描述
4-Chloroquinoline-6-carbaldehyde is a chlorinated derivative of quinoline, a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their diverse applications in various fields such as medicine, agriculture, and materials science. The presence of the chloro and aldehyde functional groups in 4-Chloroquinoline-6-carbaldehyde makes it a valuable intermediate in organic synthesis and a potential candidate for further chemical modifications.
科学研究应用
4-Chloroquinoline-6-carbaldehyde is widely used in scientific research due to its versatile chemical properties. It serves as a key intermediate in the synthesis of various pharmaceuticals, including antimalarial, antimicrobial, and anticancer agents. In the field of materials science, it is used to develop advanced organic electronic materials and dyes. Additionally, it finds applications in the development of catalysts and sensors.
作用机制
Target of Action
Quinoline derivatives have been known to exhibit various biological activities such as antimalarial, antibacterial, and anticancer . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may interact with similar targets.
Mode of Action
Quinoline derivatives have been reported to interact with their targets, leading to changes at the molecular level
Biochemical Pathways
Given the biological activities associated with quinoline derivatives, it’s likely that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could influence the bioavailability of the compound.
Result of Action
Quinoline derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . Therefore, it’s plausible that 4-Chloroquinoline-6-carbaldehyde may have similar effects.
生化分析
Biochemical Properties
4-Chloroquinoline-6-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of quinoline derivatives. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical structures. For instance, it has been used in the synthesis of pyrazole-containing quinoline derivatives, which exhibit significant pharmacological activities . The interactions between 4-Chloroquinoline-6-carbaldehyde and these biomolecules are primarily based on its ability to form covalent bonds, leading to the formation of stable complexes.
Cellular Effects
The effects of 4-Chloroquinoline-6-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that quinoline derivatives, including 4-Chloroquinoline-6-carbaldehyde, can affect the activity of various cellular enzymes, leading to alterations in metabolic pathways . Additionally, it has been observed to impact gene expression, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-Chloroquinoline-6-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it has been shown to interact with hydrazine derivatives, leading to the formation of stable complexes that inhibit enzyme activity . These interactions result in changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Chloroquinoline-6-carbaldehyde in laboratory settings are crucial for its application in biochemical research. Over time, the compound may undergo degradation, leading to changes in its biochemical properties. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure to certain environments can lead to its degradation . These temporal effects are essential for understanding the long-term impact of 4-Chloroquinoline-6-carbaldehyde on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Chloroquinoline-6-carbaldehyde vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of 4-Chloroquinoline-6-carbaldehyde in biochemical research and potential therapeutic applications.
Metabolic Pathways
4-Chloroquinoline-6-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It has been shown to participate in the synthesis of quinoline derivatives, which are essential for various biochemical processes . The compound’s interactions with metabolic enzymes highlight its role in regulating cellular metabolism and its potential as a biochemical tool.
Transport and Distribution
The transport and distribution of 4-Chloroquinoline-6-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
4-Chloroquinoline-6-carbaldehyde exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . These localization mechanisms ensure that 4-Chloroquinoline-6-carbaldehyde exerts its effects in the appropriate cellular context, enhancing its efficacy as a biochemical tool.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chloroquinoline-6-carbaldehyde can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another common method is the Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes to ensure high purity and yield. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: 4-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed:
Oxidation: 4-Chloroquinoline-6-carboxylic acid
Reduction: 4-Chloroquinoline-6-ol or 4-Chloroquinoline-6-amine
Substitution: 4-Hydroxyquinoline-6-carbaldehyde or 4-Aminoquinoline-6-carbaldehyde
相似化合物的比较
4-Chloroquinoline-6-carbaldehyde is similar to other chlorinated quinoline derivatives, such as 2-Chloroquinoline-3-carbaldehyde and 4-Chloroquinoline-3-carbaldehyde. its unique combination of functional groups and position of the chlorine atom distinguishes it from these compounds. The presence of the aldehyde group at the 6-position allows for specific chemical reactions and applications that are not possible with other derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
4-chloroquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLPDPKYJXJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697241 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676256-25-0 | |
| Record name | 4-Chloroquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)
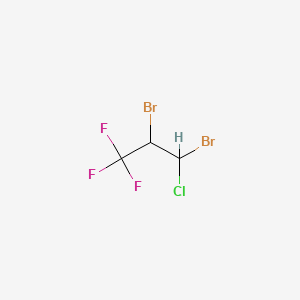

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)
![Methyl 4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B1424112.png)

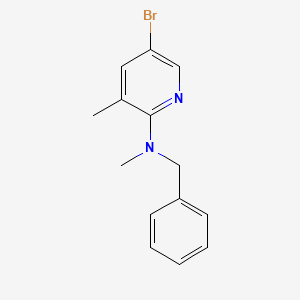
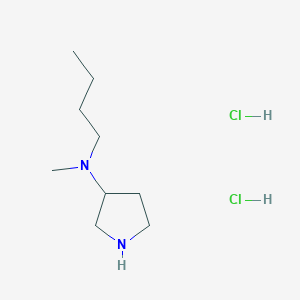

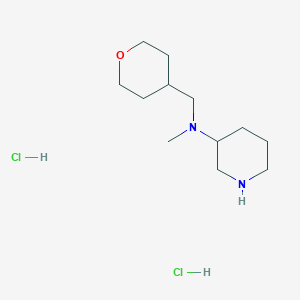
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

